molecular formula C17H17ClN2O2S B5768742 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B5768742
M. Wt: 348.8 g/mol
InChI Key: ILNXQZIQEGAIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A involves the inhibition of the transcription factor NF-κB, which plays a key role in inflammation, cancer, and other diseases. 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been found to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitor protein IκBα. This leads to the suppression of the downstream inflammatory and oncogenic pathways, resulting in the anti-inflammatory, anti-cancer, and anti-bacterial effects of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a key role in inflammation. It has also been found to inhibit the expression of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. In addition, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been found to induce apoptosis, or programmed cell death, in cancer cells. These effects suggest that 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has potential as a therapeutic agent in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in lab experiments include its potential as a therapeutic agent in various diseases, its well-studied mechanism of action, and its availability for purchase from commercial vendors. However, there are also limitations to using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in lab experiments. These include its relatively high cost, the need for expertise in synthetic organic chemistry for its synthesis, and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A. These include further studies to determine its safety and efficacy in vivo, studies to determine its potential as an anti-cancer and anti-bacterial agent in animal models, and studies to determine its potential as a therapeutic agent in other diseases such as autoimmune diseases. In addition, further studies are needed to determine the optimal dosage and administration of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A for its potential therapeutic applications.
In conclusion, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in vivo, and to explore its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A involves the reaction of 2-(chloroacetyl)thiophene with 3-chloro-2-methylaniline, followed by the addition of aniline and acetic anhydride. The final product is obtained by recrystallization from an appropriate solvent. The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A is a multi-step process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A has been studied for its potential as an anti-bacterial agent, as it has been found to inhibit the growth of certain bacteria. These studies have provided valuable insights into the potential applications of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide A in various diseases.

properties

IUPAC Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12-14(18)8-5-9-15(12)20-17(22)11-23-10-16(21)19-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNXQZIQEGAIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.